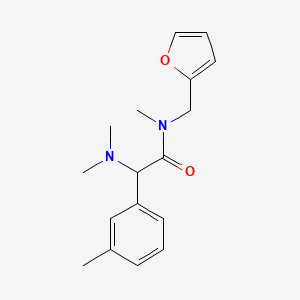amino]methyl}benzoic acid](/img/structure/B4533623.png)
2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid
Vue d'ensemble
Description
2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid, also known as MTMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis. In neuropharmacology, this compound has been found to modulate neurotransmitter systems and protect against oxidative stress and inflammation. In infectious diseases, this compound has been found to inhibit viral replication and suppress viral entry into host cells.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including modulation of gene expression, inhibition of enzyme activity, and regulation of cellular signaling pathways. In addition, this compound has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and antiviral effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid in lab experiments is its potent biological activity, which allows for the investigation of various cellular and molecular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain in vivo experiments.
Orientations Futures
There are several future directions for the study of 2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid, including the investigation of its potential applications in other scientific research fields, such as cardiovascular disease and diabetes. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its chemical structure for improved biological activity and reduced toxicity. Finally, the development of novel drug delivery systems for this compound may also be an area of future research.
Applications De Recherche Scientifique
2-{[[(3-methyl-2-thienyl)methyl](pyridin-2-ylmethyl)amino]methyl}benzoic acid has been studied for its potential applications in various scientific research fields, including cancer research, neuropharmacology, and infectious diseases. In cancer research, this compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. In neuropharmacology, this compound has been found to have potential as a neuroprotective agent and has been shown to improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, this compound has been found to exhibit potent antiviral activity against various viruses, including hepatitis C virus and influenza virus.
Propriétés
IUPAC Name |
2-[[(3-methylthiophen-2-yl)methyl-(pyridin-2-ylmethyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-15-9-11-25-19(15)14-22(13-17-7-4-5-10-21-17)12-16-6-2-3-8-18(16)20(23)24/h2-11H,12-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCBWGTXQQBSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2=CC=CC=C2C(=O)O)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-benzodioxol-5-ylcarbonyl)-3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B4533547.png)

![1-(5-chloro-2-methylphenyl)-4-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4533555.png)

![2-(1-adamantyl)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B4533581.png)
![2-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B4533589.png)
![1-(4-fluorobenzyl)-4-[(5-methyl-2-pyrazinyl)carbonyl]-1,4-diazepane trifluoroacetate](/img/structure/B4533596.png)

![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[(3-isobutylisoxazol-5-yl)methyl]urea](/img/structure/B4533627.png)
![N-1,3-benzodioxol-5-yl-2,3-dimethyl-4-oxo-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B4533630.png)
![ethyl 1-[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]cyclobutanecarboxylate](/img/structure/B4533637.png)
![{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B4533645.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B4533649.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B4533656.png)
